molecular formula C15H21NO4S B1408742 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-04-5

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1408742
CAS No.: 1858255-04-5
M. Wt: 311.4 g/mol
InChI Key: HEIXBZUZSLMREI-UHFFFAOYSA-N
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Description

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 g/mol . This compound features a piperidine ring substituted with a phenylpropylsulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylpropylsulfonyl chloride under basic conditions.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenylpropylsulfonyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The unique combination of the phenylpropylsulfonyl and carboxylic acid groups in this compound provides distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)14-8-10-16(11-9-14)21(19,20)12-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXBZUZSLMREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191625
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-04-5
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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